molecular formula C20H25N5O2 B7100067 N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide

Cat. No.: B7100067
M. Wt: 367.4 g/mol
InChI Key: VJAUBQAVRHKRIE-UHFFFAOYSA-N
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a phenyl group, and a diazirine moiety, making it a versatile molecule for various applications, particularly in medicinal chemistry and photochemistry.

Properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-3-4-10-20(22-23-20)11-9-19(27)21-17-5-7-18(8-6-17)25-14-12-24(13-15-25)16(2)26/h1,5-8H,4,9-15H2,2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAUBQAVRHKRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3(N=N3)CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.

    Attachment of the Phenyl Group: The next step is the coupling of the acetylpiperazine with a phenyl group through a nucleophilic substitution reaction.

    Introduction of the Diazirine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the phenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a photoreactive probe in studying molecular interactions.

    Biology: Employed in photoaffinity labeling to identify binding sites of biomolecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide involves its ability to form covalent bonds with target molecules upon activation by light. The diazirine moiety, when exposed to UV light, generates a highly reactive carbene intermediate that can insert into various chemical bonds, thereby labeling or modifying the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(2-methylbenzimidazol-1-yl)propanamide
  • N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3 (4H)-yl) Benzamide

Uniqueness

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide is unique due to its diazirine moiety, which allows for photoactivation and covalent bonding with target molecules. This feature makes it particularly valuable in photochemistry and molecular biology for studying complex molecular interactions.

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